molecular formula C9H12N2O3S B2446141 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid CAS No. 876716-89-1

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid

Cat. No.: B2446141
CAS No.: 876716-89-1
M. Wt: 228.27
InChI Key: IGJJRJBRRJIZBH-UHFFFAOYSA-N
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Description

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is notable for its unique structure, which includes a thiazole ring substituted with a morpholine group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid derivatives, which are reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of substituted thiazole derivatives. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized thiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological macromolecules, modulating their activity and leading to specific biological effects . The morpholine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJRJBRRJIZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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